3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride

Description

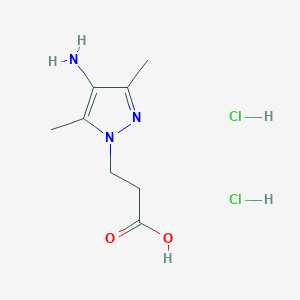

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-amino-3,5-dimethylpyrazol-1-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-5-8(9)6(2)11(10-5)4-3-7(12)13;;/h3-4,9H2,1-2H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBKXJQYKJWNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)O)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, with an appropriate amine source to introduce the amino group at the 4-position.

Attachment of the Propanoic Acid Moiety: The pyrazole derivative is then reacted with a propanoic acid derivative under conditions that facilitate the formation of the desired propanoic acid linkage.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt form, typically by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to modify the pyrazole ring or the propanoic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has demonstrated that derivatives of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid exhibit promising antitumor properties. For instance, compounds containing the pyrazole ring have been explored for their ability to inhibit specific cancer cell lines. A study highlighted the synthesis of pyrazole-based compounds that showed effectiveness against various cancers, indicating that modifications of this compound could lead to new anticancer agents .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has been studied for its capacity to inhibit enzymes related to metabolic pathways in cancer cells. Such inhibition can disrupt the growth and proliferation of tumors, making this compound a candidate for further development in cancer therapeutics .

Agricultural Applications

Herbicide Development

The pyrazole moiety is known for its herbicidal properties. Research indicates that compounds similar to 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can be effective in controlling weed populations in crops. The synthesis of new herbicides based on this structure could lead to more effective agricultural practices, enhancing crop yields while minimizing environmental impact .

Plant Growth Regulators

There is ongoing research into the use of pyrazole derivatives as plant growth regulators. These compounds can influence various physiological processes in plants, potentially leading to enhanced growth rates and improved resistance to stressors such as drought and salinity .

Material Science Applications

Polymer Synthesis

The unique chemical structure of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride allows it to be used in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Nanomaterials

Recent studies have explored the incorporation of pyrazole derivatives into nanomaterials for drug delivery systems. The ability to modify the surface properties of nanoparticles with this compound could improve the targeting and efficacy of therapeutic agents .

Case Study: Antitumor Activity

A study published in a peer-reviewed journal investigated a series of pyrazole derivatives, including those based on this compound. The results indicated that certain modifications led to increased potency against human cancer cell lines compared to existing treatments .

Case Study: Herbicide Efficacy

In agricultural research, a derivative was tested against common weed species. The results showed significant reduction in weed biomass when applied at specific concentrations, suggesting that this compound could be developed into a commercially viable herbicide .

Mechanism of Action

The mechanism of action of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The propanoic acid moiety may also play a role in binding to active sites or other regions of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

- Pyrazole ring: Substituted with amino and methyl groups, distinguishing it from phenyl or thioether-containing analogs.

- Dihydrochloride salt : Enhances solubility compared to free acids or esters.

Table 1: Structural and Functional Comparison

Pharmacokinetic and Physicochemical Properties

- Solubility : The dihydrochloride salt confers high water solubility, unlike neutral esters (e.g., pineapple-derived compounds) or free acids (e.g., marine antimicrobials).

- Stability : Pyrazole rings are generally stable under physiological conditions, whereas ester groups (e.g., in flavor compounds) are prone to hydrolysis.

Biological Activity

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a propanoic acid moiety. Its molecular formula is , with a molecular weight of approximately 227.10 g/mol. The presence of the pyrazole structure is crucial as it contributes to the compound's biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases.

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antibacterial and antifungal activities. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth .

Antimicrobial Activity

A study evaluated the antibacterial effects of several derivatives of pyrazole compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited complete bactericidal activity within 8 hours against these pathogens .

Inhibition of Biofilm Formation

Another study investigated the antibiofilm activity of the compound against Pseudomonas aeruginosa biofilms. The results indicated significant inhibition of biofilm formation, suggesting that it could be effective in managing infections associated with biofilms .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 4-Aminoantipyrine | Structure | Lacks the propanol chain; primarily used as an analgesic and anti-inflammatory agent. |

| 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanic acid | Structure | Contains a carboxylic acid group instead of an alcohol; alters solubility and reactivity. |

This table highlights the unique characteristics of the compound while underscoring its distinct functional groups that contribute to its biological activity.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride, and what are the critical parameters affecting yield?

- Methodological Answer : Synthesis typically involves condensation reactions. For example, analogous pyrazole derivatives are synthesized via refluxing hydrazides in DMSO for 18 hours, followed by ice-water quenching and recrystallization (65% yield) . Critical parameters include:

- Reaction Time : Prolonged reflux (e.g., 18 hours) ensures complete cyclization .

- Solvent Choice : Polar aprotic solvents like DMSO enhance reactivity, while dichloromethane is used for low-temperature reactions .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (water-ethanol) improves purity .

Q. Table 1: Synthesis Parameters from Literature

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Reflux & Recrystallization | DMSO, 18h reflux, ice-water quench | 65% | |

| Column Chromatography | Ethyl acetate/hexane (1:4) | N/A |

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

- Methodological Answer :

- XRD : Resolves crystal structure (e.g., monoclinic systems with lattice parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å) .

- FTIR : Identifies functional groups (e.g., NH stretches at 3300–3500 cm⁻¹ for amines, C=O at 1700 cm⁻¹ for carboxylic acid) .

- TEM : Reveals morphology (e.g., crystalline aggregates of 50–200 nm) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : While no specific SDS is available for this compound, general protocols for pyrazole derivatives include:

- PPE : Lab coats, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Emergency Measures : Flush eyes/skin with water for 15 minutes; use CO₂ extinguishers for fires .

Advanced Research Questions

Q. How can SHELX software resolve the crystal structure of this compound, and what challenges arise during refinement?

- Methodological Answer : SHELXL refines small-molecule structures by iterating over diffraction data. Challenges include:

- Twinned Crystals : Use the TWIN command to model overlapping lattices .

- High-Resolution Data : Apply anisotropic displacement parameters for accurate atomic positions .

Example: A similar pyrazole derivative achieved an R1 factor of 0.045 after 20 refinement cycles .

Q. What strategies improve regioselectivity and yield in synthesizing pyrazole-based propanoic acid derivatives?

- Methodological Answer :

- Catalysts : DABCO enhances regioselectivity in Michael additions, favoring (E)-isomers (e.g., 85:15 E:Z ratio) .

- Temperature Control : Low-temperature conditions (–20°C to –15°C) minimize side reactions during diazomethane additions .

- Stoichiometry : A 1:1.2 molar ratio of hydrazide to alkylating agent optimizes cyclization .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

- Methodological Answer : Discrepancies may arise from impurities or crystallization solvents. To resolve:

Q. What role does this compound play in targeted therapeutics, particularly enzyme inhibition?

- Methodological Answer : Pyrazole derivatives are explored as kinase inhibitors due to their planar aromatic structure. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.